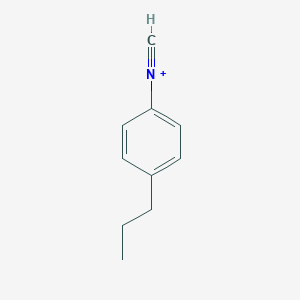
N-methylidyne-4-propylanilinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylidyne-4-propylanilinium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a methylidyne group attached to a 4-propylanilinium moiety, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methylidyne-4-propylanilinium typically involves the reaction of 4-propylaniline with a methylidyne source under controlled conditions. One common method is the reaction of 4-propylaniline with methylidyne chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-methylidyne-4-propylanilinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the methylidyne group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound hydrides.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-methylidyne-4-propylanilinium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-methylidyne-4-propylanilinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signal transduction pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylidyne-4-ethylbenzenaminium
- N-methylidyne-4-butylanilinium
- N-methylidyne-4-isopropylanilinium
Uniqueness
N-methylidyne-4-propylanilinium stands out due to its specific structural configuration, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C10H12N+ |
|---|---|
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
methylidyne-(4-propylphenyl)azanium |
InChI |
InChI=1S/C10H12N/c1-3-4-9-5-7-10(11-2)8-6-9/h2,5-8H,3-4H2,1H3/q+1 |
Clave InChI |
IUOBXIWFYNHRRM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)[N+]#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


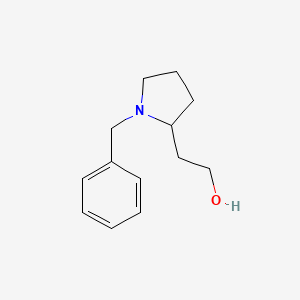

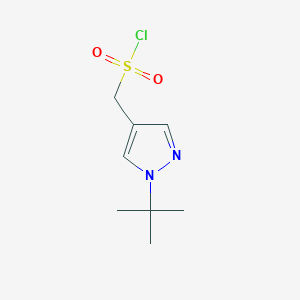
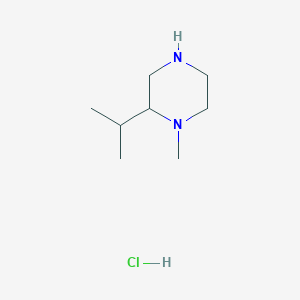

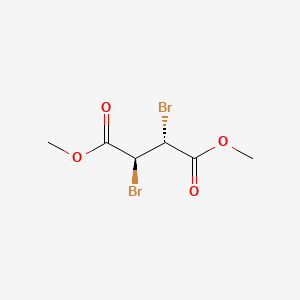
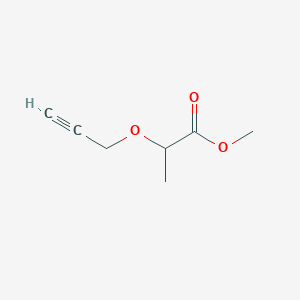
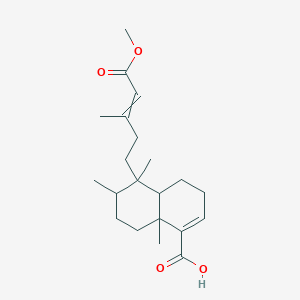
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)
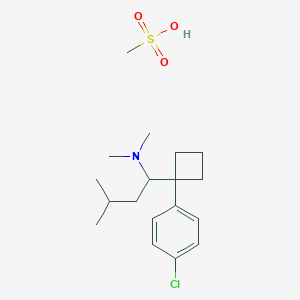
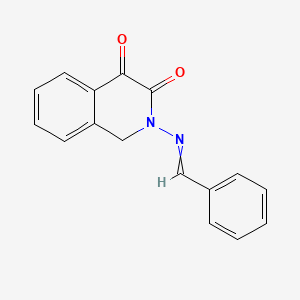
![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
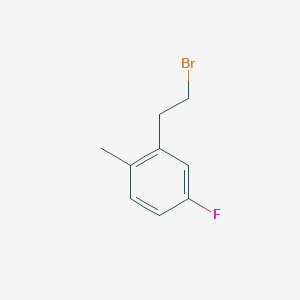
![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
